molecular formula C13H17Cl2NO2 B3335337 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride CAS No. 1185356-93-7

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride

Cat. No.: B3335337
CAS No.: 1185356-93-7
M. Wt: 290.18
InChI Key: CDJVCUBVJYQTBB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride (CAS: 832739-59-0) is a piperidine derivative with a 3-chlorobenzyl substituent and a carboxylic acid group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₆ClNO₂·HCl, with a monoisotopic mass of 253.086956 . The compound is structurally characterized by:

  • A piperidine ring providing basicity and conformational flexibility.
  • A carboxylic acid group at position 3, enabling hydrogen bonding and ionization under physiological conditions.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2.ClH/c14-12-5-1-3-10(7-12)8-15-6-2-4-11(9-15)13(16)17;/h1,3,5,7,11H,2,4,6,8-9H2,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJVCUBVJYQTBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with piperidine-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid have demonstrated significant antitumor properties. In studies involving various cancer cell lines, such as HCT-116 and HeLa, derivatives of this compound were shown to inhibit cell proliferation effectively. For instance, certain synthesized derivatives exhibited IC₅₀ values comparable to established anticancer drugs, suggesting their potential as chemotherapeutic agents .

Histone Deacetylase Inhibition

The compound has been explored for its role as a histone deacetylase inhibitor (HDACI). HDACIs are crucial in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. In vitro studies have shown that modifications of the piperidine structure can enhance HDAC inhibitory activity, making them promising candidates for further development in cancer treatment .

Neuropharmacological Effects

Given the structural similarities with other piperidine derivatives, this compound may exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. Research into piperidine-based compounds has uncovered their roles in modulating dopaminergic and serotonergic pathways, which could be beneficial in treating neurodegenerative diseases or psychiatric disorders .

Case Studies and Research Findings

StudyFocusKey Findings
Li et al. (2007)Antitumor evaluationsIdentified novel compounds with significant inhibitory activity against tumor cell lines; highlighted the potential for further drug development .
RSC Advances (2020)Structure modification for HDACIsDemonstrated that specific modifications enhance antiproliferative effects; several compounds showed IC₅₀ values lower than standard treatments .
PMC (2018)Neuropharmacological implicationsSuggested potential effects on neurotransmitter systems based on structural analysis; indicated possible therapeutic applications in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride and its analogs:

Compound Name (CAS) Molecular Formula Substituents on Benzyl Carboxylic Acid Position Molecular Weight (g/mol) Key Properties/Applications
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid HCl (832739-59-0) C₁₃H₁₆ClNO₂·HCl 3-Cl 3 290.20 Moderate lipophilicity; chloro enhances receptor binding.
1-(4-Fluoro-3-methylbenzyl)piperidine-3-carboxylic acid HCl (1044767-23-8) C₁₄H₁₈FNO₂·HCl 4-F, 3-CH₃ 3 287.76 Increased lipophilicity; fluorine improves metabolic stability.
1-(4-Isopropylbenzyl)piperidine-3-carboxylic acid HCl C₁₆H₂₄ClNO₂ 4-isopropyl 3 297.82 Bulky substituent reduces solubility; potential for CNS penetration.
1-[(3-Methylphenyl)methyl]piperidine-2-carboxylic acid HCl (1258647-69-6) C₁₄H₁₉NO₂·HCl 3-CH₃ 2 269.76 Altered acidity; spatial arrangement affects target engagement.
3-(3-Chlorophenyl)piperidine HCl (1187172-76-4) C₁₁H₁₅Cl₂N 3-Cl (directly on piperidine) N/A (no carboxylic acid) 232.15 Lacks ionizable group; reduced hydrogen bonding capacity.
(R)-Piperidine-3-carboxylic acid HCl (59045-82-8) C₆H₁₁NO₂·HCl N/A 3 173.62 Chiral center influences enantioselective interactions.

Key Structural Variations and Implications

Substituents on the Benzyl Group
  • Chloro (3-Cl) : Enhances electron-withdrawing effects, improving binding to aromatic receptors (e.g., serotonin or dopamine receptors) .
  • Fluorine (4-F) : Increases metabolic stability due to resistance to oxidative degradation .
  • Isopropyl (4-isopropyl) : Introduces steric bulk, which may reduce off-target interactions but also solubility .
Carboxylic Acid Position
  • Position 3 (piperidine) : Favors ionization at physiological pH, enhancing solubility and hydrogen-bonding interactions with targets like enzymes or transporters .
Stereochemistry
  • Enantiomers (R/S) : The (R)-enantiomer of piperidine-3-carboxylic acid hydrochloride shows distinct pharmacokinetic profiles compared to the (S)-form, affecting efficacy and toxicity .

Biological Activity

1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a chlorobenzyl group and a carboxylic acid functional group. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C13H16ClNO2
  • Molecular Weight : 253.72 g/mol
  • IUPAC Name : 1-[(3-chlorophenyl)methyl]piperidine-3-carboxylic acid; hydrochloride
  • Appearance : Powder

The biological activity of 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride is believed to involve interactions with various neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential modulation of pain pathways and mood regulation, possibly influencing analgesic and anti-inflammatory responses .

Analgesic and Anti-inflammatory Properties

Preliminary studies indicate that this compound may possess analgesic and anti-inflammatory properties. However, the specific mechanisms of action remain to be fully elucidated.

Antiproliferative Activity

Recent research has highlighted the compound's antiproliferative effects against cancer cell lines. For instance, derivatives based on similar piperidine structures have shown significant inhibitory actions on human colorectal cancer cells (HCT-116) with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluating various piperidine derivatives found that certain modifications led to enhanced cytotoxicity against cancer cells. The derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, demonstrating their potential as anticancer agents .
  • Neuroprotective Effects : In silico studies suggest that compounds similar to 1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer’s . This inhibition could provide a protective effect against oxidative stress in neuronal cells.

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Differences
1-(4-Chlorobenzyl)piperidine-3-carboxylic acidC13H16ClNO2Contains a different chlorobenzyl position
1-(3,4-Dichlorobenzyl)piperidine-3-carboxylic acidC13H16Cl2NO2Contains two chlorine atoms on the benzene ring
1-(4-Chloro-benzoyl)piperidine-3-carboxylic acidC13H14ClNO3Features a carbonyl group instead of a methyl group

This table illustrates how variations in substituents on the piperidine structure can significantly influence biological activity and pharmacological effects.

Q & A

Q. Key Parameters :

  • Temperature control during alkylation (40–60°C) to minimize side reactions .
  • Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .

Basic: What analytical methods are used to confirm structural integrity and purity?

Q. Primary Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) to assess purity (≥95% by area normalization) .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 296.1) .
  • Elemental Analysis : Matching calculated vs. observed C, H, N, Cl content (±0.4%) .

Q. Data Interpretation :

  • Discrepancies in melting points (e.g., 180–185°C) may indicate polymorphic forms or residual solvents .

Advanced: How can reaction conditions be optimized to enhance enantiomeric purity?

Q. Strategies :

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation of intermediate ketones .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
  • Kinetic Control : Low-temperature reactions to favor one enantiomer via transition-state stabilization .

Q. Validation :

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to quantify enantiomeric excess (>98%) .

Advanced: How do discrepancies in reported bioactivity data arise, and how can they be resolved?

Q. Common Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO for receptor binding) or incubation times .
  • Solubility Issues : Use of DMSO vs. saline for in vivo studies, affecting bioavailability .

Q. Resolution Methods :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT/PI staining) .
  • Dose-Response Curves : EC₅₀/IC₅₀ comparisons across multiple replicates to identify outliers .

Safety: What protocols mitigate risks during handling and storage?

Q. Critical Measures :

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Storage : Airtight containers at 2–8°C in desiccators to prevent hygroscopic degradation .

Q. Emergency Response :

  • Spills : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .
  • Exposure : Immediate rinsing with water (15+ minutes for eyes/skin) and medical consultation .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Q. Tools & Parameters :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (~2.5) and polar surface area (PSA < 90 Ų) .
  • ADMET Prediction : SwissADME or ADMETLab for bioavailability (%F > 50%) and cytochrome P450 interactions .

Q. Validation :

  • Compare in silico results with in vivo plasma concentration-time profiles from rodent studies .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Q. Critical Data :

PropertyValueMethod/Source
Solubility (Water)12 mg/mL (25°C)Shake-flask
logP (Partition Coeff.)2.3HPLC
pKa4.1 (carboxylic acid)Potentiometric

Q. Formulation Guidance :

  • Use buffered solutions (pH 5–6) to enhance solubility and stability .

Advanced: How can structural modifications improve target selectivity?

Q. Approaches :

  • Bioisosteric Replacement : Substitute the 3-chlorophenyl group with 3-fluorophenyl to modulate σ-receptor affinity .
  • Scaffold Hopping : Replace piperidine with morpholine to reduce off-target activity .

Q. Evaluation :

  • Radioligand binding assays (e.g., Ki values for σ1 vs. σ2 receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-[(3-Chlorophenyl)methyl]piperidine-3-carboxylic acid hydrochloride

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